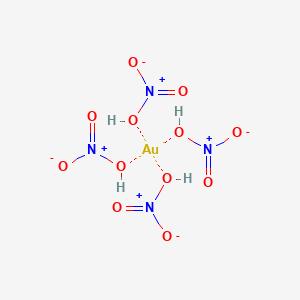

tetranitratoaurate(III)

Description

Properties

Molecular Formula |

AuH4N4O12 |

|---|---|

Molecular Weight |

449.02 g/mol |

IUPAC Name |

gold;nitric acid |

InChI |

InChI=1S/Au.4HNO3/c;4*2-1(3)4/h;4*(H,2,3,4) |

InChI Key |

XXJBOQPXPOUPNA-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Au] |

Origin of Product |

United States |

Synthetic Methodologies for Tetranitratoaurate Iii Complexes

Preparation of the Tetranitratoaurate(III) Anion

The formation of the [Au(NO₃)₄]⁻ anion is a critical step that typically requires strong oxidizing and nitrating conditions. The primary routes involve the oxidative nitration of gold(III) precursors or anion exchange reactions.

Oxidative Nitration Routes for Gold(III) Precursors

A principal method for generating the tetranitratoaurate(III) anion is through the reaction of a suitable gold(III) precursor with a powerful nitrating agent. Gold(III) hydroxide (B78521), Au(OH)₃, is a commonly used starting material. The synthesis of nitratoauric acid, which contains the tetranitratoaurate(III) anion, is achieved by reacting gold(III) hydroxide with concentrated nitric acid. wikipedia.orgsmolecule.com This reaction is typically carried out at an elevated temperature to ensure the complete conversion of the hydroxide into the desired complex. wikipedia.org

Another approach reported in the literature involves the reaction of gold oxide with dinitrogen pentoxide. However, this method was later found to yield nitronium tetranitratoaurate, (NO₂)[Au(NO₃)₄], rather than the simple gold(III) nitrate (B79036). wikipedia.org

Anion Exchange Reactions Involving [Au(NO₃)₄]⁻ Formation

Anion exchange provides a versatile route to forming various tetranitratoaurate(III) salts from a precursor containing the [Au(NO₃)₄]⁻ anion. A prominent example is the synthesis of potassium tetranitratoaurate(III), K[Au(NO₃)₄], from nitratoauric acid, HAu(NO₃)₄. wikipedia.org In this reaction, the proton in nitratoauric acid is exchanged for a potassium cation.

The reaction is as follows: HAu(NO₃)₄ + KNO₃ → K[Au(NO₃)₄] + HNO₃ wikipedia.org

This method highlights the utility of a pre-synthesized tetranitratoaurate(III) source to generate a variety of salts with different counter-ions. The principle of anion exchange can also be applied more broadly, for instance, in ion-exchange resins. While specific studies on the use of resins for the direct synthesis of [Au(NO₃)₄]⁻ are not extensively detailed, the concept is used for the recovery of the related tetrachloroaurate(III) anion, suggesting potential applicability. semanticscholar.orgcsic.es

Role of Nitric Acid Concentration and Temperature in Synthesis

The concentration of nitric acid and the reaction temperature are critical parameters that significantly influence the successful synthesis of tetranitratoaurate(III) complexes.

Nitric Acid Concentration: Concentrated nitric acid is essential for the oxidative nitration of gold(III) hydroxide to form nitratoauric acid. wikipedia.orgsmolecule.com The high concentration of nitrate ions and the acidic environment facilitate the formation of the [Au(NO₃)₄]⁻ complex. The solubility of the resulting nitratoauric acid is also dependent on the conditions; it is reported to be soluble in hot nitric acid but insoluble at 0 °C. wikipedia.orgnucleos.com

Temperature: Elevated temperatures are generally required for the initial synthesis of nitratoauric acid from gold(III) hydroxide, with reactions conducted at 100 °C. wikipedia.org However, the subsequent synthesis of salts like potassium tetranitratoaurate(III) via anion exchange is performed at a much lower temperature, specifically 0 °C, to favor the precipitation of the product. wikipedia.org The thermal stability of the products is also a consideration; for example, nitratoauric acid trihydrate decomposes to the monohydrate at 72 °C and further to auric oxide at 203 °C. wikipedia.org

Synthesis of Counter-Ion Dependent Tetranitratoaurate(III) Salts

The identity of the counter-ion plays a significant role in the properties and isolation of tetranitratoaurate(III) salts. Specific synthetic strategies are employed to isolate salts with alkali metal or hydronium cations.

Alkali Metal Tetranitratoaurate(III) Syntheses (e.g., K[Au(NO₃)₄])

The synthesis of alkali metal tetranitratoaurate(III) salts is exemplified by the preparation of potassium tetranitratoaurate(III), K[Au(NO₃)₄]. This compound is synthesized through the reaction of nitratoauric acid with potassium nitrate. wikipedia.org The reaction is carried out at 0 °C, which takes advantage of the reduced solubility of the potassium salt under these conditions, leading to its crystallization. wikipedia.org This method can be adapted for other alkali metal salts, such as those with sodium, rubidium, and cesium.

| Reactants | Product | Reaction Conditions |

| HAu(NO₃)₄ | K[Au(NO₃)₄] | 0 °C |

| KNO₃ |

Synthesis of Hydronium Tetranitratoaurate(III) ([H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O)

Hydronium tetranitratoaurate(III), more accurately represented as [H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O, is the species commonly referred to as nitratoauric acid trihydrate. wikipedia.orgnucleos.com Its synthesis is achieved by the direct reaction of gold(III) hydroxide with concentrated nitric acid at an elevated temperature, typically 100 °C. wikipedia.org Upon cooling the solution, yellow crystals of the compound form. wikipedia.org This compound serves as a key intermediate for the synthesis of other tetranitratoaurate(III) salts. wikipedia.orgsmolecule.com

| Reactants | Product | Reaction Conditions |

| Au(OH)₃ | [H₅O₂]⁺[Au(NO₃)₄]⁻·H₂O | 100 °C, followed by cooling |

| Concentrated HNO₃ |

Advanced Synthetic Strategies and Controlled Growth

While specific advanced synthetic methodologies for nitronium tetranitratoaurate(III) are not extensively detailed in the reviewed literature, general trends in the synthesis of gold complexes point towards the exploration of mechanochemical and solvent-free approaches to enhance efficiency and sustainability.

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, is an emerging sustainable method for the synthesis of various gold complexes. This solvent-free technique can lead to the efficient and rapid production of gold(I) and gold(III) compounds. For instance, mechanochemical methods have been successfully employed for the synthesis of organo-gold(III) complexes and mononuclear gold(I) halide complexes of diphosphine ligands. These approaches offer the potential for high-yield, greener synthetic routes for solid-state complexes. However, specific applications of mechanochemistry for the synthesis of tetranitratoaurate(III) complexes have not been reported.

Solvent-free synthesis is a key aspect of green chemistry, and its application in the synthesis of gold nanoparticles and complexes is an active area of research. For example, the thermolysis of organometallic Au(I) complexes in the absence of a solvent has been used to produce ultrasmall gold nanoparticles. The synthesis of nitronium tetranitratoaurate(III) itself, through the reaction of gold with dinitrogen pentoxide, can be considered a solvent-free process. The use of controlled atmospheres, such as an inert gas, can be crucial in preventing unwanted side reactions and ensuring the purity of the final product, particularly when dealing with reactive species like dinitrogen pentoxide. Research on the synthesis of gold nanoparticles has also highlighted the importance of controlled gas-phase environments.

Structural Elucidation and Advanced Characterization Techniques

Crystallographic Investigations of Tetranitratoaurate(III) Complexes

Crystallographic techniques are paramount for elucidating the solid-state structure of tetranitratoaurate(III) salts. By analyzing the diffraction patterns of X-rays or other particles by the crystalline lattice, a detailed model of the atomic arrangement can be constructed.

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the molecular structure of crystalline solids with atomic resolution. ceitec.cz This technique has been successfully applied to various salts of the tetranitratoaurate(III) anion, providing a clear picture of the coordination sphere around the gold(III) center. Studies on compounds such as potassium tetranitratoaurate(III) (K[Au(NO₃)₄]) and nitronium tetranitratoaurate(III) ((NO₂)[Au(NO₃)₄]) have been foundational in understanding this complex ion. rsc.orgresearchgate.net

In these structures, the [Au(NO₃)₄]⁻ anion is the core component. The gold atom is coordinated by four unidentate nitrato groups. rsc.orgrsc.org This coordination mode was a significant finding, as previous tetranitrato complexes of other metals featured bidentate nitrato ligands. rsc.org The analysis confirmed that the tetranitratoaurate(III) anion consists of a central gold(III) ion surrounded by four discrete nitrato ligands. rsc.orgrsc.org

Detailed analysis of the crystal structures of tetranitratoaurate(III) salts has yielded precise measurements of the bond lengths and angles within the [Au(NO₃)₄]⁻ anion. In K[Au(NO₃)₄], the gold atom is bonded to four oxygen atoms from the four unidentate nitrato groups. rsc.orgrsc.org The average Au-O bond length is reported to be 2.00 ± 0.02 Å. rsc.orgrsc.org A separate analysis reports this value as 2.05 Å. materialsproject.org Similarly, in (NO₂)[Au(NO₃)₄], the average Au-O bond distance is 199.8 pm (1.998 Å). researchgate.net

The geometry of the coordinated nitrato groups is also noteworthy. The N-O bond involving the oxygen atom coordinated to the gold center is significantly longer than the two terminal N-O bonds. rsc.org For K[Au(NO₃)₄], the three distinct N-O bond lengths average 1.37 ± 0.03 Å, 1.23 ± 0.03 Å, and 1.17 ± 0.03 Å. rsc.org There is also a noted close approach of approximately 2.87 Å between the gold atom and one of the terminal oxygen atoms of each nitrato group, though this is not considered a strong bonding interaction. rsc.org The angle at the coordinated oxygen atom (Au-O-N) is approximately 114°. rsc.org

Interactive Data Table: Bond Lengths in Tetranitratoaurate(III) Complexes

| Compound | Au-O Bond Length (Å) | N-O (coordinated) (Å) | N-O (terminal) (Å) | Source(s) |

|---|---|---|---|---|

| K[Au(NO₃)₄] | 2.00 ± 0.02 | 1.37 ± 0.03 | 1.23 ± 0.03, 1.17 ± 0.03 | rsc.orgrsc.org |

| (NO₂)[Au(NO₃)₄] | 1.998 (average) | ~1.31 | Not specified | researchgate.net |

The coordination geometry around the gold(III) center in the [Au(NO₃)₄]⁻ anion is consistently determined to be essentially square planar. rsc.orgrsc.orgacs.org This is a typical geometry for d⁸ metal ions like Au(III). libretexts.orglibretexts.org The gold atom is coordinated by four oxygen atoms from the four equivalent nitrato ligands, defining the corners of the square plane. rsc.orgrsc.org This square planar arrangement is a defining characteristic of the tetranitratoaurate(III) complex. researchgate.netresearchgate.net

In K[Au(NO₃)₄], the potassium ion (K⁺) is coordinated to eight oxygen atoms from the surrounding nitrate (B79036) groups in a hexagonal bipyramidal geometry, with K-O bond distances ranging from 2.82 to 3.06 Å. materialsproject.org In the case of (H₅O₂)[Au(NO₃)₄]·H₂O, the [Au(NO₃)₄]⁻ units are linked by diaquahydrogen ions (H₅O₂⁺), and significant hydrogen bonding is observed between the H₅O₂⁺ ions and the water molecules of crystallization. researchgate.netresearchgate.net

The influence of the counter-ion is also evident when comparing with other gold(III) complexes. For instance, in tetraazidoaurate(III) complexes, the size of the counter-ion (e.g., [Ph₄As]⁺ vs. [Et₄N]⁺) can influence the proximity of the anionic units to each other, affecting potential Au···Au interactions. acs.org Similarly, in some bis(dithiolene)gold(III) complexes, the nature of the counter-ion (phosphonium vs. ammonium) has been shown to influence the biological activity of the compound, which is a direct consequence of the different solid-state properties and interactions. mdpi.com While direct comparisons of a wide range of tetranitratoaurate(III) salts are limited in the literature, the principle that the counter-ion's size, shape, and charge dictate the crystal packing is well-established.

Powder X-ray diffraction (PXRD) is a vital technique for the characterization of bulk polycrystalline materials. ucmerced.edu While SCXRD provides the detailed structure of a single crystal, PXRD is used to confirm the phase purity of a bulk sample, identify crystalline phases in a mixture, and refine lattice parameters. springernature.com The diffraction pattern obtained from a powder sample serves as a unique "fingerprint" for a specific crystalline compound. ucmerced.edu For tetranitratoaurate(III) compounds, PXRD would be used to ensure that the synthesized bulk material corresponds to the structure determined by single-crystal analysis and is free from crystalline impurities. For example, temperature-dependent PXRD has been used to study the thermal stability and decomposition of related diazonium tetrachloroaurate(III) complexes. researchgate.netdoaj.org

Neutron diffraction is a powerful crystallographic technique that is complementary to X-ray diffraction. Because neutrons scatter from atomic nuclei rather than electron clouds, they are particularly effective for locating light atoms, such as oxygen and nitrogen, with high precision in the presence of heavy atoms like gold. researchgate.net This can be especially useful for accurately determining the geometry of the nitrate ligands.

While there are numerous neutron diffraction studies on gold-containing materials, including alloys and oxides, specific studies on tetranitratoaurate(III) are not prominently reported in the surveyed literature. researchgate.netosti.govnasa.gov However, the technique has been applied to determine the structure of other gold compounds, such as AuCN, where it provided more accurate bond lengths than X-ray diffraction alone. researchgate.net Given the importance of the orientation and bonding of the nitrate groups in tetranitratoaurate(III), neutron diffraction could provide more precise details on the N-O bond lengths and the Au-O-N angles should such studies be undertaken.

Single Crystal X-ray Diffraction Studies of [Au(NO₃)₄]⁻ Coordination Environment

Spectroscopic Methodologies for Structural and Electronic Characterization of Tetranitratoaurate(III)

The elucidation of the structural and electronic properties of the tetranitratoaurate(III) anion, [Au(NO₃)₄]⁻, relies heavily on advanced spectroscopic techniques. Vibrational spectroscopy, including Infrared (IR) and Raman methods, provides critical insights into the coordination environment of the nitrate ligands, while Ultraviolet-Visible (UV-Vis) absorption spectroscopy reveals details about the electronic transitions within the complex.

Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy is a powerful, non-destructive tool for probing the molecular structure of coordination compounds. For the [Au(NO₃)₄]⁻ complex, both IR and Raman spectroscopy are essential for confirming the coordination mode of the nitrato ligands and assigning their characteristic vibrational frequencies.

The free nitrate ion (NO₃⁻) possesses D₃h symmetry, leading to specific, well-characterized vibrational modes. However, upon coordination to a metal center like gold(III), its symmetry is lowered, resulting in the activation of new IR and Raman bands and shifts in vibrational frequencies. In the [Au(NO₃)₄]⁻ anion, where gold(III) is in a square planar coordination environment, the nitrato groups act as monodentate ligands through one of its oxygen atoms. researchgate.net This coordination lowers the local symmetry of the nitrato ligand to C₂v.

The primary vibrational modes of interest for a coordinated nitrato ligand are the N-O stretching (ν(NO)) and the O-N-O bending (δ(ONO)) modes. The analysis of these vibrations provides a fingerprint of the metal-ligand interaction. For a monodentate nitrato ligand, the key vibrations include the asymmetric and symmetric stretches of the terminal NO₂ group (νₐₛ(NO₂) and νₛ(NO₂)) and the stretch of the coordinated N-O bond (ν(N-O)).

The following table summarizes the expected vibrational modes for a monodentate nitrato ligand, based on studies of related metal-nitrato complexes.

Table 1: Typical Vibrational Frequencies for Monodentate Nitrato Ligands

| Vibrational Mode | Assignment | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| Asymmetric NO₂ Stretch | νₐₛ(NO₂) / ν₄ | 1530 - 1480 |

| Symmetric NO₂ Stretch | νₛ(NO₂) / ν₁ | 1300 - 1250 |

| N-O (coordinated) Stretch | ν(N-O) / ν₂ | 1050 - 950 |

| O-N-O Bend (in-plane) | δ(ONO) / ν₃ | 820 - 800 |

| Au-O Stretch | ν(Au-O) | < 400 |

Note: The exact frequencies for tetranitratoaurate(III) depend on the specific cation and solid-state packing effects, but are expected to fall within these general ranges for monodentate coordination.

A critical application of vibrational spectroscopy in the study of nitrato complexes is the differentiation between monodentate and bidentate coordination. The number of active bands and, more definitively, the separation between the highest and lowest frequency N-O stretching modes (νₐₛ(NO₂) and νₛ(NO₂)) serve as reliable indicators.

For monodentate coordination (C₂v symmetry), the separation (Δν) between the νₐₛ(NO₂) and νₛ(NO₂) bands is relatively small. In contrast, for bidentate coordination, where two oxygen atoms bind to the metal, the symmetry is also C₂v, but the bonding constraints lead to a much larger separation between the corresponding stretching modes (often designated ν(N=O) and νₐₛ(NO₂)). berkeley.edu

Structural studies on compounds like nitronium tetranitratoaurate, (NO₂)[Au(NO₃)₄], have confirmed a square planar geometry for the [Au(NO₃)₄]⁻ anion with four monodentate nitrato ligands. researchgate.net The average Au-O bond distance in this compound is approximately 199.8 pm. researchgate.net Therefore, its IR and Raman spectra are expected to exhibit the characteristic pattern of monodentate coordination.

Table 2: Vibrational Frequency Separation (Δν) for Distinguishing Nitrato Coordination Modes

| Coordination Mode | Symmetry | Frequency Separation (Δν = νas - νs) | Compound Example (for comparison) | Δν (cm⁻¹) |

|---|---|---|---|---|

| Monodentate | C₂v | Small | [Zn(NO₃)₂(Mebta)₂] | 141 berkeley.edu |

| Bidentate | C₂v | Large | [Zn(NO₃)₂(Mebta)₂] (isomer) | 225 berkeley.edu |

| Expected for [Au(NO₃)₄]⁻ | C₂v | Small | (NO₂)[Au(NO₃)₄] | **~150-250*** |

The expected separation for [Au(NO₃)₄]⁻ is based on its confirmed monodentate structure; the numerical range is an estimate based on typical values for monodentate nitrato complexes.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions between molecular orbitals. For d⁸ square planar complexes like tetranitratoaurate(III), the spectrum is typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the UV region, while the much weaker d-d transitions may appear as shoulders or be obscured entirely. Current time information in Bangalore, IN.rsc.org

LMCT transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. In the [Au(NO₃)₄]⁻ ion, these transitions would originate from the filled p-orbitals of the nitrato ligands and terminate in the empty dₓ²-y² orbital of the Au(III) center. d-nb.info These transitions are Laporte-allowed and thus have high molar absorptivity (ε).

While a specific spectrum for [Au(NO₃)₄]⁻ is not widely published, data from the analogous tetrachloroaurate(III) ion, [AuCl₄]⁻, provides a strong basis for comparison. The [AuCl₄]⁻ ion exhibits intense LMCT bands in the UV region, typically around 225 nm and 320 nm, corresponding to Cl(p) → Au(d) transitions. rsc.orgcdnsciencepub.com Given that the nitrato ligand orbitals are at a different energy level than chloride, the exact position of the LMCT bands for [Au(NO₃)₄]⁻ will differ, but they are expected to be similarly intense and located in the ultraviolet portion of the spectrum.

The gold(III) center in a square planar environment has a d⁸ electronic configuration. The d-orbitals split in energy, leading to the possibility of electronic transitions between them (d-d transitions). These transitions are formally Laporte-forbidden (g → g), resulting in very low molar absorptivities (ε < 1,000 M⁻¹cm⁻¹) compared to LMCT bands. d-nb.info

For square planar d⁸ complexes, transitions from the filled d₂₂, dₓᵧ, and dₓz/dᵧz orbitals to the lowest unoccupied d-orbital (dₓ²-y²) are possible. Current time information in Bangalore, IN. In many Au(III) complexes, these weak absorptions are often masked by the tail of the much stronger LMCT bands. For example, in the [AuCl₄]⁻ ion, the d-d transitions are observed as very weak shoulders at much longer wavelengths than the main LMCT peaks. rsc.org A similar situation is expected for the [Au(NO₃)₄]⁻ ion, where the faint d-d bands would likely appear as low-intensity shoulders on the low-energy side of the intense charge transfer absorptions.

Table 3: Comparison of Expected Electronic Transitions for Square Planar Au(III) Complexes

| Complex Ion | Transition Type | Typical λₘₐₓ (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

|---|---|---|---|---|

| [AuCl₄]⁻ | LMCT (Cl→Au) | ~321 | High (> 5,000) | rsc.org |

| [AuCl₄]⁻ | d-d | > 400 (shoulder) | Low (< 1,000) | Current time information in Bangalore, IN. |

| [Au(NO₃)₄]⁻ | LMCT (O→Au) | Expected in UV region | Expected to be High | |

| [Au(NO₃)₄]⁻ | d-d | Expected as weak shoulders | Expected to be Low |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution State Studies

NMR spectroscopy is a cornerstone technique for studying the structure and dynamics of chemical compounds in solution. For tetranitratoaurate(III) salts, NMR is particularly useful for characterizing the organic counter-ions that are often used to crystallize and solubilize the complex. While direct observation of the gold nucleus (¹⁹⁷Au) is challenging due to its quadrupolar nature and low gyromagnetic ratio, indirect NMR methods can provide a wealth of information.

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural elucidation of the organic cations that accompany the [Au(NO₃)₄]⁻ anion. scispace.comsavemyexams.com The chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra allow for the unambiguous identification of the counter-ion, such as tetraalkylammonium or phosphonium (B103445) salts. mdpi.commdpi.com

For instance, in the ¹H NMR spectrum of a tetrabutylammonium (B224687) salt, distinct multiplets corresponding to the different methylene (B1212753) groups and the terminal methyl group of the butyl chains would be observed. Similarly, the ¹³C NMR spectrum would display a unique signal for each chemically non-equivalent carbon atom in the counter-ion. savemyexams.com The integration of the proton signals can also confirm the stoichiometry of the counter-ion relative to the gold complex.

Changes in the chemical shifts of the counter-ion's protons and carbons upon complexation can sometimes provide subtle clues about ion-pairing interactions in solution. mdpi.com For example, a downfield shift in the signals of protons close to the cationic center might suggest a close association with the anionic tetranitratoaurate(III) complex.

Table 1: Illustrative ¹H and ¹³C NMR Data for a Generic Tetrabutylammonium Counter-Ion

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | -CH₃ | 0.9 - 1.0 |

| ¹H | -CH₂- (internal) | 1.3 - 1.7 |

| ¹H | α-CH₂- (adjacent to N⁺) | 3.0 - 3.4 |

| ¹³C | -CH₃ | 13 - 14 |

| ¹³C | -CH₂- (internal) | 20 - 30 |

| ¹³C | α-CH₂- (adjacent to N⁺) | 58 - 60 |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Directly probing the nitrato ligands coordinated to the gold center via ¹⁵N NMR spectroscopy is theoretically possible but presents significant challenges. The low natural abundance of ¹⁵N (0.37%) and its relatively low gyromagnetic ratio result in low sensitivity, often requiring isotopic enrichment and long acquisition times. semanticscholar.org

Furthermore, the quadrupolar nature of the adjacent ¹⁴N nucleus (I=1) can lead to line broadening. Despite these difficulties, ¹⁵N NMR, where feasible, could provide direct evidence of the coordination of the nitrate groups to the Au(III) ion. A successful ¹⁵N NMR experiment would be expected to show a single resonance, confirming the equivalence of the four coordinated nitrato ligands in a square-planar geometry. The chemical shift of this signal would be indicative of the electronic environment of the nitrogen atoms within the coordinated nitrate ligands. Coordination to a metal ion typically induces a significant shift in the ¹⁵N resonance compared to the free nitrate ion. researchgate.netresearchgate.net

While direct NMR observation of the Au(III) center is impractical, the dynamics of the coordination sphere can be indirectly studied. nih.gov Techniques such as variable-temperature NMR can reveal information about ligand exchange processes. If the nitrato ligands are undergoing exchange with other species in solution (e.g., solvent molecules or other potential ligands), this can lead to changes in the NMR spectra of the organic counter-ion as the temperature is varied.

For example, line broadening or coalescence of signals in the ¹H or ¹³C NMR spectra of the counter-ion could indicate a dynamic process involving the [Au(NO₃)₄]⁻ anion. Diffusion-ordered spectroscopy (DOSY) is another powerful NMR technique that can be used to study the association of the cation and anion in solution by measuring their respective diffusion coefficients. mdpi.com In a tightly bound ion pair, the cation and anion will diffuse together and exhibit the same diffusion coefficient.

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

X-ray based spectroscopic techniques are indispensable for providing element-specific information about the electronic and local structure of materials, making them ideal for characterizing gold complexes like tetranitratoaurate(III). researchgate.netucl.ac.uk

X-ray Absorption Near Edge Structure (XANES) spectroscopy at the gold L₃-edge is a direct and powerful method for determining the oxidation state of gold. researchgate.netesrf.fr The Au L₃-edge corresponds to the excitation of a 2p₃/₂ core electron to unoccupied d-states. For Au(III) complexes, which have a d⁸ electronic configuration, there are vacancies in the 5d orbitals. This results in an intense absorption feature, often referred to as a "white line," at the absorption edge. rsc.org

The energy of this absorption edge is sensitive to the oxidation state of the gold atom; a higher oxidation state leads to a shift of the edge to higher energy. ethernet.edu.et By comparing the Au L₃-edge XANES spectrum of a tetranitratoaurate(III) sample to those of gold standards with known oxidation states (e.g., Au(0) foil and Au(I) complexes), the +3 oxidation state of gold in the complex can be unequivocally confirmed. rsc.orgrsc.org The intensity of the white line is also proportional to the number of d-orbital vacancies, further corroborating the Au(III) assignment. esrf.fr

Table 2: Typical Au L₃-edge XANES Features for Gold Species

| Gold Species | Oxidation State | Edge Energy (approx. eV) | White Line Intensity |

| Au Foil | 0 | 11919 | Weak/Absent |

| Au(I) Complex | +1 | ~11920-11921 | Weak |

| Au(III) Complex | +3 | ~11921-11922 | Strong |

Source: rsc.orgethernet.edu.et

Extended X-ray Absorption Fine Structure (EXAFS) refers to the oscillations that appear on the high-energy side of the absorption edge. ntu.edu.tw Analysis of the EXAFS region provides quantitative information about the local atomic environment around the absorbing gold atom, including bond distances, coordination numbers, and the identity of the neighboring atoms. acs.orgnih.gov

For the [Au(NO₃)₄]⁻ anion, EXAFS analysis can precisely determine the Au-O bond distance between the gold(III) center and the oxygen atoms of the four coordinated nitrato ligands. rsc.org The analysis would also confirm the coordination number of four for the gold atom, consistent with the expected square-planar geometry. By fitting the experimental EXAFS data to theoretical models, detailed structural parameters can be extracted. The absence of Au-Au scattering paths in the EXAFS spectrum would confirm that the complex is mononuclear in nature. nih.gov

Table 3: Hypothetical EXAFS Fitting Results for [Au(NO₃)₄]⁻

| Scattering Path | Coordination Number (N) | Bond Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| Au-O | 4 | ~2.0 - 2.1 | (Value dependent on disorder) |

Note: These are expected values. Actual experimental values would be determined by fitting the EXAFS data.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that can also confirm the +3 oxidation state of gold by measuring the binding energies of its core-level electrons, such as the Au 4f electrons. nih.govnih.govfigshare.com The Au 4f spectrum for a Au(III) species consists of a doublet (Au 4f₇/₂ and Au 4f₅/₂) with characteristic binding energies that are higher than those for Au(I) and Au(0) states.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique utilized for determining the mass-to-charge ratio of ions, which allows for the elucidation of the elemental composition and structure of molecules. In the context of coordination compounds like tetranitratoaurate(III), MS provides critical information on the molecular ion and its subsequent fragmentation patterns upon dissociation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of thermally labile and non-volatile compounds such as metal complexes. pitt.edu The technique generates ions directly from a solution, allowing for the transfer of species like the tetranitratoaurate(III) anion, [Au(NO₃)₄]⁻, into the gas phase for mass analysis with minimal fragmentation. nih.gov

The compound nitratoauric acid, or hydrogen tetranitratoaurate(III), HAu(NO₃)₄, serves as a direct precursor for the [Au(NO₃)₄]⁻ ion. wikipedia.orgnucleos.com The existence of this square planar anion, featuring a gold(III) center coordinated to four monodentate nitrate ligands, has been confirmed in the solid state for the salt (NO₂)[Au(NO₃)₄]. researchgate.net ESI-MS can be employed in negative ion mode to generate and detect M(NO₃)ₓ⁻ ions from solutions of metal nitrates. nih.gov For gold(III) nitrate solutions, this would facilitate the observation of the intact [Au(NO₃)₄]⁻ anion.

Research on various gold(III) complexes demonstrates the utility of ESI-MS in characterizing their solution-state speciation and reactivity. mdpi.com While detailed ESI-MS spectra specifically for the isolated tetranitratoaurate(III) ion are not extensively documented in the surveyed literature, the principles of the technique support its applicability for confirming the molecular weight and composition of this complex anion.

Tandem mass spectrometry (MS/MS), often involving collision-induced dissociation (CID), is used to study the fragmentation of a selected precursor ion. The resulting patterns of neutral losses and fragment ions provide structural insights.

Specific fragmentation pathways for the [Au(NO₃)₄]⁻ ion are not explicitly detailed in available research. However, studies on analogous metal nitrate and gold(III) complexes provide a basis for expected dissociation behavior.

General Fragmentation of Metal Nitrate Anions: Tandem mass spectrometry studies of various metal nitrate anions, M(NO₃)ₓ⁻, generated by ESI reveal common fragmentation pathways. For transition metals, these include the formation of oxo products and processes involving internal electron transfer that result in a lower oxidation state for the metal center. nih.gov

Fragmentation of a Related Gold(III) Nitrate Complex: A more specific analogy can be drawn from the gas-phase unimolecular dissociation of the organogold(III) nitrate anion, [(CF₃)₃Au(ONO₂)]⁻. unizar.es Under CID conditions, the primary fragmentation pathway observed involves the heterolytic cleavage of the gold-oxygen bond. unizar.es This process leads to the loss of a nitrate ion, which is a well-established leaving group in transition metal chemistry. unizar.es This suggests that a likely fragmentation pathway for [Au(NO₃)₄]⁻ would be the sequential loss of nitrate ligands.

The table below summarizes potential and observed fragmentation pathways for gold(III) nitrate complexes based on available data.

| Precursor Ion | Fragmentation Technique | Major Fragment(s) | Observed Neutral Loss | Inferred Pathway |

| [(CF₃)₃Au(NO₃)]⁻ | ESI-CID-MS² | [CF₃AuCF₃]⁻ | N₃ + CF₃ | Ligand dissociation and reductive elimination |

| [(CF₃)₃Au(NO₃)]⁻ | Q-TOF | Not specified | NO₃⁻ | Heterolytic Au-O bond cleavage unizar.es |

| M(NO₃)ₓ⁻ (Transition Metals) | ESI-CID-MS/MS | Oxo products | Not specified | Formation of metal oxides nih.gov |

It is important to note that the stability and fragmentation of the [Au(NO₃)₄]⁻ ion can be influenced by factors such as the collision energy used in the experiment and the nature of the counter-ion in the original salt.

Reactivity and Reaction Mechanisms of Tetranitratoaurate Iii

Ligand Exchange Dynamics and Kinetics

The exchange of ligands on the gold(III) center in the tetranitratoaurate(III) complex is a key aspect of its chemistry. These reactions are fundamental to understanding its behavior in various chemical environments and its utility as a precursor in synthesis.

Substitution Reactions with Diverse Incoming Ligands

While specific kinetic studies on ligand substitution for [Au(NO₃)₄]⁻ are not extensively documented, the general principles of square planar d⁸ complexes provide significant insight. jsscacs.edu.inopenochem.org Gold(III) complexes are known to undergo substitution reactions where the nitrate (B79036) ligands are replaced by other groups such as halides, thiocyanate (B1210189), or various organic ligands. lu.secapes.gov.br For instance, the reaction of nitratoauric acid (H[Au(NO₃)₄]) with potassium nitrate yields potassium tetranitratoaurate (K[Au(NO₃)₄]), demonstrating the stability of the complex anion in the presence of nitrate ions. However, the introduction of stronger nucleophiles or ligands that form more stable complexes with gold(III) is expected to drive ligand substitution.

Research on analogous gold(III) halide complexes, such as [AuCl₄]⁻, shows ready substitution by ligands like pyridines, amines, and thiols. capes.gov.brmdpi.com It is reasonable to infer that [Au(NO₃)₄]⁻ would undergo similar reactions, likely involving the stepwise replacement of the nitrate ligands. The relative rate of these substitutions would depend on the nature of the incoming ligand, including its nucleophilicity and steric bulk. solubilityofthings.com Studies on other Au(III) complexes have shown that the reactivity of nucleophiles often follows the order of L-Histidine > 5′-GMP > 5′-IMP > Inosine. rsc.org

Influence of Solvent Polarity and Temperature on Exchange Rates

Solvent and temperature are critical parameters that modulate the rate of ligand exchange reactions. solubilityofthings.com

Solvent Effects: The choice of solvent can significantly impact reaction kinetics by affecting the solvation of the complex and the incoming ligand. solubilityofthings.comrsc.org For square planar complexes, polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. Some solvents may also participate directly in the reaction mechanism, forming a solvated intermediate in a two-step pathway, which is particularly relevant for associative mechanisms. jsscacs.edu.in In gold-catalyzed reactions, solvents like 2,2,2-trifluoroethanol (B45653) have been shown to be highly effective, indicating that the solvent environment plays a crucial role in the reaction's efficiency.

Temperature Effects: In line with the Arrhenius equation, increasing the temperature generally increases the rate of ligand exchange reactions by providing the necessary activation energy. solubilityofthings.com For gold complexes, temperature can significantly influence ligand scrambling and exchange reactions. nih.gov For the tetranitratoaurate(III) complex, temperature is a critical factor not only for ligand exchange but also for its stability, as thermal decomposition occurs at elevated temperatures. acs.org For example, nitratoauric acid trihydrate decomposes to the monohydrate at 72 °C and further to gold(III) oxide at 203 °C. This decomposition pathway involves the reduction of Au(III), which competes with simple ligand exchange at higher temperatures.

Mechanistic Pathways of Ligand Substitution (Associative, Dissociative, Interchange)

Ligand substitution reactions in square planar d⁸ complexes, including Au(III) compounds like tetranitratoaurate(III), are generally understood to proceed via associative pathways. jsscacs.edu.inuv.esopenochem.orgfiveable.melibretexts.org

Associative (A) Mechanism: This pathway involves the initial formation of a bond between the incoming ligand and the gold center, creating a five-coordinate intermediate, typically with a trigonal bipyramidal geometry. jsscacs.edu.in This is followed by the departure of the leaving ligand. This mechanism is favored for 16-electron square planar complexes because the metal center is coordinatively unsaturated and accessible to the incoming nucleophile. openochem.orglibretexts.org The reaction rate is dependent on both the concentration of the gold complex and the incoming ligand.

Dissociative (D) Mechanism: In this mechanism, the leaving group departs first, forming a three-coordinate intermediate, which is then attacked by the incoming ligand. fiveable.me This pathway is less common for square planar complexes as it involves the formation of a less stable, lower-coordination intermediate.

Interchange (I) Mechanism: This is a concerted process where the incoming ligand enters and the leaving group departs simultaneously. It is further classified as associative interchange (Iₐ) or dissociative interchange (IᏧ) depending on whether bond formation or bond breaking is more significant in the transition state. Quantum chemical calculations on other Au(III) complexes suggest that the substitution mechanism is an interchange process with significant associative character (Iₐ). rsc.org

The general consensus for Au(III) and other d⁸ square planar complexes is a preference for the associative pathway, where the incoming ligand attacks the metal center perpendicular to the plane of the complex. jsscacs.edu.inuv.es

Redox Chemistry of the [Au(NO₃)₄]⁻ Anion

The redox chemistry of the [Au(NO₃)₄]⁻ anion is dominated by its reduction to lower oxidation states, namely Au(I) and elemental Au(0). This transformation is central to its role as a precursor for synthesizing gold nanoparticles and other gold-based materials.

Mechanisms of Reduction to Lower Gold Oxidation States (Au(I), Au(0))

The reduction of Au(III) from the tetranitratoaurate(III) complex can be initiated by various means, including thermal energy, photochemical methods, or chemical reducing agents. mdpi.com The process often occurs in a stepwise fashion, from Au(III) to Au(I), and then to Au(0). mdpi.comnih.gov

Thermal Reduction: The [Au(NO₃)₄]⁻ anion is thermally labile. Upon heating, gold(III) nitrate precursors decompose to form gold metal. acs.orgd-nb.info For example, the thermal decomposition of nitronium tetranitratoaurate, (NO)[Au(NO₃)₄], has been studied in detail. Similarly, the synthesis of gold nanoparticles via ultrasonic spray pyrolysis using a gold(III) nitrate precursor involves thermal decomposition and chemical reduction at temperatures between 500-600°C. d-nb.info The mechanism likely involves the decomposition of the nitrate ligands, followed by the reduction of the Au³⁺ cation to pure Au. d-nb.info

Chemical Reduction: A variety of reducing agents can reduce Au(III) to Au(0). Studies on analogous tetrachloroaurate(III) complexes show that agents like sodium borohydride (B1222165), hydrazine, citrate, and various biomolecules are effective. mdpi.comnih.gov The reduction mechanism often involves an initial fast reduction of Au(III) to Au(I), followed by a slower reduction or disproportionation to Au(0). mdpi.com For instance, when using sodium nitrite (B80452) as a reductant for gold(III) bromide complexes, the formation of Au(II) and Au(I) as intermediates has been suggested. imim.pl In enzymatic reductions, density functional theory (DFT) calculations suggest that the reduction of Au(III) can occur in consecutive proton-coupled electron transfer (PCET) steps. nih.govacs.org

The table below summarizes findings from studies on the reduction of various Au(III) complexes, which provide insight into the potential pathways for [Au(NO₃)₄]⁻.

| Precursor/System | Reductant/Method | Intermediate State(s) | Final Product | Reference(s) |

| Gold(III) Nitrate | Thermal (USP) / H₂ | Au(I) implied | Au(0) | d-nb.info |

| [AuCl₄]⁻ | Citrate | Au(I) | Au(0) | mdpi.com |

| [AuBr₄]⁻ | Sodium Nitrite | Au(II), Au(I) | Au(0) | imim.pl |

| Au(III) complexes | Thiocyanate | Au(I) | Au(0) | lu.se |

| AuCl₂(OH)₂⁻ | GolR (Enzyme) / NADH | Au(II), Au(I) | Au(0) | nih.govacs.org |

Electron Transfer Pathways (Inner-sphere vs. Outer-sphere)

The transfer of electrons during the reduction of the [Au(NO₃)₄]⁻ anion can proceed through two primary mechanistic pathways: inner-sphere and outer-sphere electron transfer. rsc.orgacs.org

Inner-Sphere Electron Transfer (ISET): In this mechanism, the reducing agent (or one of its ligands) first coordinates directly to the gold(III) center, forming a bridged intermediate complex. wikipedia.org The electron is then transferred through this bridge from the reductant to the gold ion. wikipedia.org This pathway requires at least one of the reactants to be substitutionally labile to allow for the formation of the bridge. Given that ligand substitution on Au(III) is a known process, an inner-sphere mechanism is plausible for many reactions of [Au(NO₃)₄]⁻. For example, the reduction of Au(III) complexes by thiocyanate is believed to occur via rapid initial substitution, followed by an intramolecular redox process, which is characteristic of an inner-sphere pathway. lu.se Similarly, the pH dependence of the reduction rate of gold(III) bromide with nitrite suggests an inner-sphere character, where the nitrite ion first substitutes a bromide ligand. imim.pl This mechanism is often enthalpically favored due to the strong interaction between the redox centers. wikipedia.org

Outer-Sphere Electron Transfer (OSET): In this pathway, the coordination spheres of both the gold complex and the reductant remain intact during the reaction. wikipedia.org The electron tunnels through space from the reductant to the oxidant without the formation of a covalent bridge. wikipedia.org This mechanism is typical for reactions involving substitutionally inert complexes or when steric hindrance prevents the formation of a bridged intermediate. wikipedia.org While less common for substitution-labile systems, OSET cannot be entirely ruled out, especially with powerful reducing agents that can transfer an electron from a distance. The choice between ISET and OSET is often a subject of detailed kinetic and computational studies, with ISET being significantly more favorable in some polynuclear gold photocatalysis systems. nju.edu.cn

Role of Reducing Agents (e.g., Hydrazine, Sulfite (B76179), Nitrite, Methanol)

The reduction of gold(III) complexes to metallic gold (Au(0)) is a cornerstone of gold nanoparticle synthesis. While extensive research exists on the reduction of tetrachloroaurate(III), [AuCl₄]⁻, specific kinetic and mechanistic studies on tetranitratoaurate(III) are less common in the literature. However, the general principles of reduction by common agents can be inferred, and studies on related gold(III) complexes provide insight.

Hydrazine (N₂H₄) : Hydrazine is a powerful reducing agent widely used to synthesize gold nanoparticles from Au(III) precursors. researchgate.netresearchgate.net Studies on [AuCl₄]⁻ show a complex, multi-step reaction where Au(III) is reduced first to Au(I) and subsequently to Au(0). researchgate.net The reaction kinetics and mechanism are influenced by factors such as pH and reactant concentrations. researchgate.net

Sulfite (SO₃²⁻) : Sulfite is another effective reducing agent for Au(III). The reduction of gold(III) halide complexes by sulfite and hydrogen sulfite has been studied, demonstrating a pathway for the formation of metallic gold. acs.orgresearchgate.net Gravimetric assays for gold content in sodium tetrachloroaurate(III) salts sometimes utilize reduction with sulfite to precipitate the gold. ebay.com

Nitrite (NO₂⁻) : Nitrite can act as a reducing agent for gold(III) complexes. Kinetic studies on the reduction of gold(III) bromide complexes by sodium nitrite suggest a complex reaction path. imim.pl It is noted that while the redox character of the reaction between gold(III) chloride and nitrite has been observed, detailed kinetic studies are sparse, with suggestions of Au(II) and Au(I) intermediates. imim.pl

Methanol (B129727) (CH₃OH) : Alcohols, particularly in the presence of water, can serve as mild reducing agents for Au(III), being oxidized to corresponding carbonyl compounds in the process. bohrium.com The photoreduction of tetrachloroauric acid by methanol has been investigated, highlighting the role of alcohol as a reductant in photochemical synthesis routes. acs.orgdntb.gov.ua

Autocatalytic Processes in Gold(0) Nanoparticle Formation

The formation of gold nanoparticles from Au(III) precursors is widely described by an autocatalytic mechanism. This process is best understood through the Finke-Watzky two-step model, which involves a slow, continuous nucleation step followed by a much faster autocatalytic surface growth step.

Nucleation (Slow): Au(III) is slowly reduced to form Au(0) atoms, which then aggregate into small nuclei. Au(III) + Reductant → Au(0)

Autocatalytic Growth (Fast): The surfaces of the initially formed gold nuclei act as catalysts for the reduction of the remaining Au(III) ions in the solution. This leads to the rapid growth of the existing nanoparticles rather than the formation of new nuclei. scispace.com Au(III) + Reductant --[Au(0) surface]→ Au(0)

While this mechanism is extensively documented for the reduction of [AuCl₄]⁻ researchgate.netresearchgate.netscielo.br, direct studies on tetranitratoaurate(III) are not as prevalent. However, research on the photochemical synthesis of gold nanoparticles from [AuCl₄]⁻ in the presence of nitrate ions has shown that nitrate can significantly influence the reaction. The addition of nitrate was found to enhance both the nucleation rate (k₁) and the autocatalytic growth rate (k₂), leading to the formation of larger nanoparticles. researchgate.net This suggests that the nitrate ligands in the tetranitratoaurate(III) complex could play an active role in the autocatalytic process.

Oxidative Reactivity Towards Organic and Inorganic Substrates

The gold(III) center in tetranitratoaurate(III) makes the compound a strong oxidizing agent. wikipedia.org This property is fundamental to its chemical behavior and applications. The reduction of the Au³⁺ cation to pure Au(0) at high temperatures is a key step in the synthesis of gold nanoparticles from a gold(III) nitrate precursor. d-nb.info

While specific studies detailing the oxidative reactions of tetranitratoaurate(III) with a broad range of substrates are limited, the reactivity of the closely related tetrachloroaurate(III) ion is well-documented. [AuCl₄]⁻ has been shown to oxidize various organic molecules, including nitrones and biomolecules, leading to lipid peroxidation in the presence of non-thermal plasma. cdnsciencepub.comresearchgate.netnih.govtandfonline.com The oxidative power of Au(III) complexes is also harnessed in catalysis, where they can facilitate a variety of organic transformations. acs.org Given the high oxidation state of the central gold atom, tetranitratoaurate(III) is expected to exhibit similar, if not stronger, oxidizing properties due to the electron-withdrawing nature of the nitrate ligands.

Electrochemical Behavior and Voltammetric Studies

The electrochemical properties of gold complexes are crucial for applications in electrodeposition, sensing, and electrocatalysis. The vast majority of electrochemical research has focused on the tetrachloroaurate(III) complex.

Cyclic Voltammetry Analysis of Redox Potentials

Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of gold complexes. For tetrachloroaurate(III) in various media, CV studies reveal a multi-step reduction process. researchgate.netekb.eg Typically, the reduction of [AuCl₄]⁻ to Au(0) occurs via an intermediate Au(I) species, [AuCl₂]⁻. researchgate.net Potentiometric studies have also been used to monitor the reduction of [AuCl₄]⁻ in real-time. mdpi.comgrafiati.com

Identification of Electrochemical Reduction and Oxidation Pathways

For tetrachloroaurate(III), the electrochemical reduction pathway is generally accepted as a two-step process on electrodes like glassy carbon:

[AuCl₄]⁻ + 2e⁻ → [AuCl₂]⁻ + 2Cl⁻

[AuCl₂]⁻ + e⁻ → Au(0) + 2Cl⁻

The oxidation pathway involves the anodic dissolution of metallic gold, which is the reverse process. The specific potentials for these peaks depend on the solvent, electrolyte, and electrode material used. acs.org Due to the lack of specific studies on tetranitratoaurate(III), its precise electrochemical pathways have not been detailed. It is plausible that the reduction would also proceed through a Au(I) intermediate.

Photochemical Reactivity and Decomposition Pathways

Tetranitratoaurate(III) and its precursor, nitratoauric acid, are reactive under thermal and photochemical stimuli. The thermal decomposition of nitratoauric acid trihydrate begins around 72 °C, and upon further heating to 203 °C, it decomposes to auric oxide (Au₂O₃). wikipedia.org In the context of nanoparticle synthesis via ultrasonic spray pyrolysis, the final reduction of the Au³⁺ cation from a gold(III) nitrate precursor to pure Au(0) occurs at high temperatures, in the range of 480 to 800°C. d-nb.info

The photochemical reactivity is particularly relevant for laser-induced synthesis of gold nanoparticles. While direct photolysis studies of tetranitratoaurate(III) are scarce, the photolysis of aqueous nitrate (NO₃⁻) is known to produce reactive species like nitrite (NO₂⁻) and hydroxyl radicals (·OH). nih.gov

Light-Induced Ligand Dissociation and Photoreduction Mechanisms

The interaction of tetranitratoaurate(III) with light, particularly in the UV spectrum, initiates significant chemical changes, primarily through ligand dissociation and photoreduction of the gold center. While direct studies on tetranitratoaurate(III) are not extensively detailed in public literature, the mechanisms can be understood by analogy with the well-documented photochemistry of other gold(III) complexes, such as tetrachloroaurate(III) ([AuCl₄]⁻). researchgate.netrsc.org

The primary photochemical event upon irradiation is often a ligand-to-metal charge transfer (LMCT). In this process, an electron is excited from a molecular orbital primarily located on the nitrate ligands to an orbital centered on the Au(III) ion. This transient excited state can then relax through several pathways, the most significant of which involves the reduction of the gold center and the dissociation of a ligand.

The photoreduction typically proceeds in a stepwise manner, from Au(III) to Au(I), and subsequently to metallic gold, Au(0). acs.org The initial reduction can be represented as:

[Au³⁺(NO₃)₄]⁻ + hν → [Au²⁺(NO₃)₃] + NO₃•

The resulting gold(II) species is highly unstable and can undergo further rapid reactions, including disproportionation or further reduction, to yield more stable Au(I) complexes or Au(0) nanoparticles. researchgate.net In aqueous or alcoholic solutions, solvent molecules can also participate in the reduction process, becoming oxidized themselves. rsc.org For instance, laser-induced photoreduction of [AuCl₄]⁻ in water is driven by reactive species like hydrated electrons formed from water photolysis. rsc.org

Stability under Irradiation and Photo-Decomposition Kinetics

The tetranitratoaurate(III) complex is generally unstable under light exposure, leading to its decomposition. The rate of this photo-degradation is dependent on several factors, including the wavelength and intensity of the light, the solvent, and the presence of other chemical species. researchgate.net

Rate = -d[[Au(NO₃)₄]⁻]/dt = k_obs * [[Au(NO₃)₄]⁻]

Where k_obs is the observed pseudo-first-order rate constant. This constant incorporates the light intensity and the quantum yield of the photoreduction process. Studies on related complexes have shown that the presence of certain materials, like graphene oxide, can significantly accelerate the photoreduction rate. rsc.org The stability of related gold nanoclusters has been evaluated under sunlight, indicating that photothermodynamic stability is a critical factor in the persistence of gold complexes and their derivatives upon irradiation. rsc.org

| Parameter | Description | Typical Observation for Au(III) Complexes |

|---|---|---|

| Reaction Order | The exponent of the concentration term in the rate law. | First-order with respect to the Au(III) complex. acs.org |

| Rate Law | Mathematical expression describing the reaction rate. | Rate = k_obs * [Au(III)] |

| Key Intermediates | Transient species formed during the reaction. | Au(II), Au(I) species. acs.orgresearchgate.net |

| Final Products | Stable species formed at the end of the reaction. | Au(0) nanoparticles, oxidized ligand/solvent fragments. rsc.org |

Acid-Base Properties and Hydrolysis Reactions

The chemistry of tetranitratoaurate(III) in aqueous solution is dominated by its susceptibility to hydrolysis and the resulting acid-base equilibria. The complex itself does not persist in water, undergoing reactions that fundamentally alter its coordination sphere. nucleos.comwikipedia.orgamericanelements.com

Protonation/Deprotonation Equilibria of Coordinated Ligands

The nitrate ligand (NO₃⁻) is the conjugate base of a very strong acid, nitric acid (HNO₃, pKa ≈ -1.4). wikipedia.org Consequently, the coordinated nitrate ligands in the [Au(NO₃)₄]⁻ complex are extremely weak bases and are not susceptible to protonation in typical aqueous solutions.

The significant acid-base chemistry arises not from the nitrate ligands, but from the deprotonation of water molecules that coordinate to the gold center following hydrolysis. When a nitrate ligand is substituted by a water molecule to form an aqua species (e.g., [Au(NO₃)₃(H₂O)]), the coordinated water molecule becomes significantly more acidic than bulk water due to the polarizing effect of the Au(III) cation. This aqua ligand can then deprotonate to form a hydroxo complex. This behavior is analogous to that of platinum(II) aqua complexes, which are potent electrophiles that readily react with biological ligands upon aquation. nih.gov The general equilibrium is:

[Au(L)ₓ(H₂O)]ⁿ⁺ ⇌ [Au(L)ₓ(OH)]⁽ⁿ⁻¹⁾⁺ + H⁺

This process is critical in understanding the behavior of gold(III) complexes in solutions with varying pH. researchgate.net

| Equilibrium Reaction | Description | Significance |

|---|---|---|

| [Au(NO₃)₃(H₂O)] + H₂O ⇌ [Au(NO₃)₃(OH)]⁻ + H₃O⁺ | Deprotonation of a coordinated aqua ligand. | Formation of hydroxo species, pH-dependent speciation. researchgate.net |

| [Au(NO₃)₂(H₂O)₂]⁺ + H₂O ⇌ [Au(NO₃)₂(OH)(H₂O)] + H₃O⁺ | First deprotonation of a diaqua species. | Controls the charge and reactivity of the complex. |

| [Au(NO₃)₂(OH)(H₂O)] + H₂O ⇌ [Au(NO₃)₂(OH)₂]⁻ + H₃O⁺ | Second deprotonation to form a dihydroxo species. | Leads to formation of neutral or anionic hydroxo complexes. wiley.com |

Hydrolytic Degradation Mechanisms and Formation of Aqua/Hydroxo Species

Tetranitratoaurate(III) readily undergoes hydrolytic degradation in aqueous solutions. This process involves the sequential substitution of the nitrate ligands by water molecules. The mechanism is a series of ligand exchange reactions, leading to the formation of a mixture of aqua- and hydroxo-nitratoaurate(III) species.

The initial step is the replacement of one nitrate ligand:

[Au(NO₃)₄]⁻ + H₂O ⇌ [Au(NO₃)₃(H₂O)] + NO₃⁻

This reaction is followed by subsequent substitutions, creating a complex mixture of species whose distribution depends on factors like pH and temperature. The aqua species formed are subject to the deprotonation equilibria discussed previously, leading to the concurrent formation of hydroxo complexes. For example, the hydrolysis of the related tetrachloroaurate(III) ion has been studied in detail, revealing a range of stable aquachlorohydroxo-complexes. researchgate.net

Under conditions of extensive hydrolysis, particularly with changes in pH, the ultimate product is often the precipitation of insoluble gold(III) hydroxide (B78521), Au(OH)₃, or its hydrated form, auric acid. wiley.com This process can be summarized by the following degradation pathway:

[Au(NO₃)₄]⁻ → [Au(NO₃)₃(H₂O)] → ... → [Au(H₂O)₄]³⁺ (in strongly acidic, non-complexing media)

In parallel, the deprotonation of the aqua intermediates leads to hydroxo species:

[Au(NO₃)₃(H₂O)] ⇌ [Au(NO₃)₃(OH)]⁻ + H⁺ → ... → Au(OH)₃(s) / Au₂O₃·nH₂O

This reactivity highlights the inherent instability of the tetranitratoaurate(III) complex in water and underscores the importance of forming more stable aqua and hydroxo species in its aqueous chemistry.

Theoretical and Computational Investigations of Tetranitratoaurate Iii

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular structure and electronic characteristics.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a many-body system by using the electron density as the fundamental variable, rather than the complex many-electron wave function. For tetranitratoaurate(III), a typical DFT study would begin with geometry optimization. This process computationally determines the most stable three-dimensional arrangement of the atoms, predicting key structural parameters such as Au-O and N-O bond lengths and O-N-O bond angles.

Once the optimized geometry is obtained, various electronic properties can be calculated. These often include:

Total Energy: The total electronic energy of the molecule in its optimized state.

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule.

Electron Density Distribution: Mapping the electron density reveals how electrons are distributed across the molecule, highlighting regions of high and low electron concentration.

Electrostatic Potential: This illustrates the charge distribution and is used to predict how the molecule will interact with other charged or polar species.

Without specific studies on tetranitratoaurate(III), no quantitative data for these properties can be presented.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics, without the use of experimental data or empirical parameters. nih.gov These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are often more computationally demanding than DFT but can provide higher accuracy for energies and other properties. wiley.com

For a complex like tetranitratoaurate(III), high-accuracy ab initio calculations could provide benchmark data for:

Thermochemical Properties: Precise calculation of the enthalpy of formation and Gibbs free energy.

Spectroscopic Properties: Accurate prediction of vibrational frequencies (IR and Raman spectra) and electronic transition energies (UV-Vis spectra).

Such calculations would be crucial for validating experimental findings and providing a deeper understanding of the compound's behavior, but no such published data were found.

Analysis of Molecular Orbitals, Electron Density, and Bonding Characteristics

A detailed analysis of the molecular orbitals (MOs) provides insight into the nature of the chemical bonds within the tetranitratoaurate(III) anion. This involves examining the composition of the MOs to understand how the atomic orbitals of gold and the nitrate (B79036) ligands combine to form bonding, non-bonding, and anti-bonding orbitals. youtube.com Key aspects of this analysis would include:

Bonding Interactions: Identifying the specific orbitals involved in the formation of the Au-O coordinate bonds and the covalent N-O bonds.

Ligand Field Effects: Understanding how the nitrate ligands influence the d-orbital splitting of the central gold(III) ion.

Charge Distribution: Using methods like Natural Bond Orbital (NBO) analysis to quantify the charge on each atom, providing a more detailed picture of the ionic and covalent character of the bonds.

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the study of transient species and the energetic landscape of a transformation.

Transition State Calculations for Ligand Exchange and Redox Reactions

Transition state theory is used to calculate the rates of chemical reactions. au.dk A transition state is a specific configuration along a reaction coordinate that represents the highest energy barrier between reactants and products. ijnc.ir For tetranitratoaurate(III), computational methods could be used to locate the transition state structures for reactions such as:

Ligand Exchange: Modeling the substitution of one or more nitrate ligands by another ligand (e.g., water, chloride). This would involve calculating the activation energy for the associative or dissociative pathway.

Redox Reactions: Investigating the mechanism of reduction of Au(III) to Au(I) or Au(0), which is a characteristic feature of gold chemistry. Calculations would map the energetic profile of the electron transfer process.

Energetic Profiles of Formation and Decomposition Pathways

By calculating the energies of reactants, intermediates, transition states, and products, a complete energetic profile (or reaction coordinate diagram) can be constructed.

Decomposition Pathway: Gold compounds can be thermally or photochemically unstable. Computational studies could explore the decomposition of tetranitratoaurate(III), predicting the likely products (e.g., gold oxides, nitrogen oxides) and the energy barriers associated with the decomposition process. This information is vital for understanding the compound's stability.

Despite the utility of these computational techniques, a specific application to tetranitratoaurate(III) is not documented in the searched scientific literature. Therefore, no specific reaction mechanisms or energetic data can be reported here.

Solvent Effects Modeling (e.g., CPCM, SMD)

The chemical behavior and stability of ionic species like tetranitratoaurate(III) are profoundly influenced by their environment, particularly in solution. Computational chemistry models the influence of a solvent by treating it as a continuous medium with specific dielectric properties, a technique known as continuum solvation. researchgate.net This approach is computationally efficient for calculating solvation free energies. d-nb.info

Two widely used continuum models are the Conductor-like Polarizable Continuum Model (CPCM) and the Solvation Model based on Density (SMD). researchgate.netmdpi.com In these models, the solute molecule is placed in a cavity within the solvent continuum. semanticscholar.org The CPCM method calculates the electrostatic interactions between the solute and the solvent, which is defined by its dielectric constant and refractive index. semanticscholar.org

The SMD model is often considered an advancement as it incorporates the full solute electron density to define the cavity and adds non-electrostatic terms to the energy calculation, such as cavity-dispersion-solvent structure (CDS) contributions. mdpi.comfrontiersin.org The SMD model is termed "universal" due to its applicability to any charged or uncharged solute in a wide range of solvents. frontiersin.org For the tetranitratoaurate(III) anion, these models can predict its stability and reactivity in different solvents, such as water or nitric acid, by calculating the free energy of solvation. This is crucial for understanding its behavior in processes like solvent extraction of gold.

Spectroscopic Property Prediction through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules. For the tetranitratoaurate(III) complex, techniques such as Density Functional Theory (DFT) can be used to simulate its vibrational and electronic spectra, providing insights that complement experimental data. scribd.com

Calculated Vibrational Frequencies for IR and Raman Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the characteristic vibrations of a molecule's chemical bonds. Computational frequency analysis, typically performed using DFT, can predict the vibrational modes of the [Au(NO₃)₄]⁻ anion. wordpress.com These calculations help in assigning experimentally observed spectral bands to specific molecular motions.

For the tetranitratoaurate(III) anion, which features a square-planar coordination of four monodentate nitrate groups around the central gold atom, the key vibrational modes would include:

Au-O stretching frequencies: These vibrations are characteristic of the coordination bonds between the gold atom and the oxygen atoms of the nitrate ligands.

N-O stretching and bending modes: Vibrations within the nitrate ligands themselves, which may be perturbed upon coordination to the gold center.

O-Au-O bending modes: These correspond to deformations of the square-planar geometry of the complex.

The calculated frequencies and their corresponding intensities for both IR and Raman spectra allow for a detailed interpretation of the molecule's vibrational behavior. Such computational studies have been successfully applied to various complex inorganic systems to elucidate their structural properties. acs.orgresearchgate.net

Table 1: Hypothetical Calculated Vibrational Modes for Tetranitratoaurate(III) This table is illustrative of the types of results obtained from DFT calculations, as specific published data for this complex is limited.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment |

|---|---|---|---|---|

| ν₁ | ~1500-1600 | Strong | Active | Asymmetric N-O Stretch (NO₂) |

| ν₂ | ~1250-1350 | Strong | Active | Symmetric N-O Stretch (NO₂) |

| ν₃ | ~900-1000 | Medium | Active | N-O(Au) Stretch |

| ν₄ | ~300-400 | Medium | Strong | Au-O Stretch |

| ν₅ | ~200-300 | Medium | Active | O-Au-O Bend |

Simulated UV-Vis Spectra and Electronic Transition Assignments

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules. nih.gov It calculates the energies of electronic excitations and the corresponding oscillator strengths, which determine the intensity of the absorption bands. acs.org

For a d⁸ gold(III) complex like tetranitratoaurate(III), the UV-Vis spectrum is expected to be dominated by ligand-to-metal charge transfer (LMCT) transitions. In these transitions, an electron is excited from a molecular orbital primarily located on the nitrate ligands to an empty d-orbital on the gold(III) center. Simulating the spectrum allows for the assignment of each absorption band to a specific electronic transition. mdpi.com This information is critical for understanding the electronic structure and photochemical properties of the complex.

Table 2: Hypothetical Predicted Electronic Transitions for Tetranitratoaurate(III) This table illustrates the typical output of a TD-DFT calculation. Specific published data for this complex is not widely available.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution (Orbital Transition) | Assignment |

|---|---|---|---|---|

| S₀ → S₁ | ~350-400 | ~0.05 | HOMO (π, NO₃) → LUMO (d, Au) | LMCT |

| S₀ → S₂ | ~280-320 | ~0.12 | HOMO-1 (π, NO₃) → LUMO (d, Au) | LMCT |

| S₀ → S₃ | ~230-260 | ~0.45 | HOMO-2 (σ, NO₃) → LUMO (d, Au) | LMCT |

Thermodynamic and Kinetic Modeling

Computational modeling provides essential insights into the stability, formation, and reactivity of chemical species. For tetranitratoaurate(III), these methods can quantify its thermodynamic stability and predict the kinetics of its formation and subsequent reactions.

Computational Estimation of Stability Constants and Formation Energies

The stability of the [Au(NO₃)₄]⁻ complex in solution can be quantified by its stability constant (β) and formation energy. DFT calculations, combined with continuum solvent models, can be used to compute the Gibbs free energy change (ΔG) for the formation reaction of the complex from its constituent ions, for example:

Au³⁺(aq) + 4NO₃⁻(aq) ⇌ [Au(NO₃)₄]⁻(aq)

The formation energy provides a measure of the complex's thermodynamic stability relative to the free ions in solution. nih.gov The stability constant can then be derived from the calculated ΔG. These computational approaches allow for the systematic evaluation of factors influencing stability, such as the nature of the solvent and the presence of competing ligands. While experimental data on the stability of gold(III) nitrate complexes is limited, computational studies on analogous gold(I) complexes have demonstrated the reliability of DFT in predicting their relative stabilities.

Reaction Rate Constant Predictions and Activation Parameters

Understanding the kinetics of reactions involving the tetranitratoaurate(III) anion, such as its formation or ligand exchange reactions, is crucial for applications in gold processing and catalysis. Computational methods can be used to explore the reaction mechanisms and predict rate constants. By mapping the potential energy surface for a given reaction, transition states can be located and their structures and energies determined.

From the energy difference between the reactants and the transition state, the activation energy (Ea) can be calculated. Using Transition State Theory (TST), this information can be used to predict the reaction rate constant (k). Computational studies can also provide other activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation. These parameters offer a more complete picture of the reaction kinetics. While specific kinetic modeling for tetranitratoaurate(III) is not extensively documented, the methodologies are well-established for a wide range of transition metal complexes.

Advanced Applications of Tetranitratoaurate Iii in Chemical Sciences

Catalytic Applications

The utility of tetranitratoaurate(III) as a precursor for catalytic applications is an area of specialized research. Its primary advantage lies in being a chloride-free source of gold(III) ions, which can be crucial in preventing catalyst poisoning by chloride impurities.

Homogeneous Catalysis Utilizing Tetranitratoaurate(III) Precursors

Homogeneous catalysis involves catalysts that are in the same phase as the reactants. While gold, in general, is a potent catalyst for a variety of organic transformations, the specific use of tetranitratoaurate(III) as a precursor for homogeneous catalysts is not extensively documented in mainstream chemical literature.

Gold complexes are known to catalyze a range of oxidation reactions. However, specific examples detailing the use of tetranitratoaurate(III) as a direct precursor to generate a homogeneous oxidation catalyst are scarce. Research in this area is still emerging, and most documented gold-catalyzed oxidations utilize other gold(I) or gold(III) precursors.

The formation of carbon-heteroatom bonds is a cornerstone of organic synthesis, and gold catalysis has made significant contributions to this field. While various gold(I) and gold(III) complexes are employed for C-X bond activation and formation, the direct application of tetranitratoaurate(III) as a precursor for catalysts in these reactions is not a well-established methodology.

Precursors for Heterogeneous Gold Catalysts

Heterogeneous catalysts, which exist in a different phase from the reactants, are widely used in industrial processes. Supported gold nanoparticles are highly effective heterogeneous catalysts for various reactions.

One notable, albeit less common, method for preparing supported gold catalysts involves the use of a derivative of tetranitratoaurate(III). Specifically, tetraamminegold(III) nitrate (B79036), which can be synthesized from a solution of chloroauric acid using ammonium (B1175870) nitrate, has been employed in an ion-exchange method to prepare gold catalysts on supports like activated carbon and γ-alumina. This technique offers a potential route to highly dispersed gold crystallites, which are desirable for catalytic activity. The process involves suspending the support material in a solution containing the cationic gold complex precursor at a controlled pH, followed by separation, drying, and calcination to produce the final catalyst. uct.ac.za

Precursors for Gold Nanomaterials and Thin Films

The most prominent and well-documented application of tetranitratoaurate(III) is as a precursor for the synthesis of gold nanomaterials, particularly gold nanoparticles (AuNPs). Its chloride-free nature is a significant advantage in producing high-purity nanomaterials.

Controlled Synthesis of Gold Nanoparticles (AuNPs)

Tetranitratoaurate(III), often referred to as gold(III) nitrate, is an effective precursor for the synthesis of AuNPs through various bottom-up approaches. Its use circumvents issues associated with chloride-based precursors, such as the poisoning of active surfaces on the nanoparticles.

Several methods have been developed to synthesize AuNPs using a gold(III) nitrate precursor:

Ultrasonic Spray Pyrolysis (USP): This aerosol-based technique is employed for the synthesis of gold nitrate precursors with minimal impurities and for the subsequent production of monodispersed, spherical AuNPs. smolecule.com In this process, a stable, water-based gold(III) nitrate precursor is prepared, often involving refluxing in nitric acid followed by neutralization. During the high-temperature decomposition in the USP process, nitrogen oxides are generated, which then form nitrite (B80452) and nitrate ions in the aqueous collection system. These ions have been shown to act as effective stabilizers for the resulting AuNPs, preventing their aggregation. smolecule.com

Modified Turkevich Method: The Turkevich method is a classic approach to synthesizing spherical AuNPs. A modified version of this method utilizes gold(III) nitrate as the gold source, providing a chloride-free route to these nanoparticles. This method typically involves the reduction of the gold salt by a weak reducing agent like trisodium (B8492382) citrate, which also functions as a capping agent.

Sodium Borohydride (B1222165) Reduction: Sodium borohydride (NaBH₄) is a strong reducing agent that can rapidly reduce Au(III) ions from gold(III) nitrate to Au⁰. This fast reduction leads to the quick nucleation and formation of small, often sub-5 nm, and uniformly sized gold nanoparticles. In this method, a stabilizing agent, such as trisodium citrate, is typically used to prevent the aggregation of the nanoparticles.

Below is an interactive data table summarizing the synthesis of gold nanoparticles using a gold(III) nitrate precursor via the Ultrasonic Spray Pyrolysis (USP) method.

| Parameter | Value/Observation |

| Precursor | Gold(III) Nitrate (Au(NO₃)₃) |

| Synthesis Method | Ultrasonic Spray Pyrolysis (USP) |

| Key Advantage | Chloride-free precursor, leading to high-purity AuNPs |

| Stabilizers | In situ formed nitrite (NO₂⁻) and nitrate (NO₃⁻) ions |

| Resulting AuNPs | Monodispersed and spherical |

| Colloidal Stability | Stable for extended periods (up to nine months reported) |

Size and Shape Control Methodologies